2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. Its structure includes a tert-butyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a 2-(2-aminoethoxy)ethanol side chain at position 7 (Figure 1).
Properties
IUPAC Name |
2-[2-[[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15-5-7-16(8-6-15)17-14-23-25-19(22-9-11-27-12-10-26)13-18(21(2,3)4)24-20(17)25/h5-8,13-14,22,26H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVTFDXPITCEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCOCCO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into its key components:
- Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
- Tert-butyl and p-tolyl groups : These substitutions enhance lipophilicity and may influence the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds similar to the one have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. In vivo studies demonstrated that certain derivatives exhibited a high selectivity index for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.01 | 344.56 |
| Compound B | 0.034 | 353.8 |
| Target Compound | TBD | TBD |
2. Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has shown promising results in cancer research. For example, derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to induce apoptosis in cancer cell lines has been noted, with IC50 values indicating potent activity.
| Cell Line | GI50 (µM) | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | 0.80 | 0.88 |
| BT-549 | 0.80 | 0.94 |
| Hs 578T | 1.06 | 1.23 |
3. Antimicrobial Activity
Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties against various pathogens. For instance, studies have shown that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
The biological activities of the target compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.
- Cell Cycle Arrest : By targeting CDKs, these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in tumor cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazolo[1,5-a]pyrimidine derivatives:
- Study on Anti-inflammatory Effects : A series of derivatives were evaluated using a carrageenan-induced rat paw edema model. Results indicated a significant reduction in edema compared to control groups, confirming their anti-inflammatory potential.
- Cancer Cell Line Evaluation : In vitro assays demonstrated that the target compound effectively reduced cell viability in breast cancer cell lines, with a notable induction of apoptosis observed through flow cytometry analysis.
Safety Profile
Safety assessments conducted on animal models indicated minimal toxicological effects at therapeutic doses. Histopathological examinations revealed no significant damage to vital organs such as the liver and kidneys when administered at controlled doses.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to phenyl or methoxy groups in analogs .
- p-Tolyl (electron-donating methyl) at position 3 contrasts with electron-withdrawing groups (e.g., trifluoromethyl in Pir-8-7), which may affect electronic distribution and receptor binding .
- Yields for analogs with polar substituents (e.g., methoxy or trifluoromethyl) are generally lower (28–42%) than those with non-polar groups, reflecting synthetic challenges .
Physicochemical Properties
| Property | Target Compound | Pir-8-5 (7c) | Pir-8-7 (7g) | 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[...] |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~434 (estimated) | ~423 | ~451 | 370.88 |
| LogP (Predicted) | ~3.5 | ~3.1 | ~3.8 | ~2.9 |
| Solubility | Moderate in polar solvents | High in DCM/acetone | Low in water | Moderate in ethanol |
| Bioavailability | High (due to tert-butyl) | Moderate | Low (due to CF3) | High |
Preparation Methods
Cyclocondensation of 3-Aminopyrazole with β-Diketones
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 3-aminopyrazole and a β-diketone derivative. For the target compound, the tert-butyl group at position 5 originates from a tert-butyl-substituted β-diketone.
- Reactants : 3-Aminopyrazole (63.8 mmol) and ethyl 4,4-dimethyl-3-oxopentanoate (58.0 mmol) are combined in glacial acetic acid (20 mL).
- Conditions : The mixture is heated to 140°C under stirring for 1.8 hours.
- Workup : After cooling, the product (5-tert-butyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine) is isolated via suction filtration and washed with ethanol, yielding ~70%.
Mechanistic Insight : The reaction proceeds through enamine formation, followed by intramolecular cyclization and dehydration (Figure 1). The tert-butyl group enhances electrophilicity at the β-diketone carbonyl, accelerating cyclization.
Functionalization at Position 3: Introduction of p-Tolyl Group
Suzuki-Miyaura Coupling
The p-tolyl group at position 3 is introduced via palladium-catalyzed cross-coupling.
Procedure :
- Halogenation : 5-tert-butyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine is treated with phosphorus oxychloride (POCl₃) to yield the 7-chloro intermediate.
- Coupling : The chloro derivative reacts with p-tolylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C).
- Yield : Reported couplings for analogous systems achieve 65–80%.
Key Parameters :
Substitution at Position 7: Installation of Aminoethoxyethanol Side Chain
Nucleophilic Aromatic Substitution
The 7-chloro intermediate undergoes displacement with 2-(2-aminoethoxy)ethanol.
Procedure :
- Reactants : 7-chloro-5-tert-butyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine (10 mmol) and 2-(2-aminoethoxy)ethanol (15 mmol) are dissolved in anhydrous DMF.
- Conditions : Heating at 100°C for 24 hours under nitrogen.
- Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding 58–65%.
Optimization Notes :
- Base : Triethylamine (2 eq) improves nucleophilicity.
- Solvent : DMF enhances solubility of polar intermediates.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Functionalization
Recent advances enable tandem core formation and side-chain introduction.
Procedure :
- Reactants : 3-Aminopyrazole, tert-butyl acetylacetone, and 2-(2-aminoethoxy)ethanol.
- Catalyst : FeCl₃ (10 mol%) in ethylene glycol at 120°C.
- Yield : 52% (lower than stepwise methods but reduces purification steps).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity |
|---|---|---|---|
| Stepwise Synthesis | 70–65% | 48 hours | High |
| Tandem Approach | 52% | 24 hours | Moderate |
Trade-offs : While stepwise synthesis offers higher yields, tandem methods reduce handling and time.
Purification and Characterization
Chromatographic Techniques
- Normal-phase HPLC : Resolves regioisomers using a silica column (hexane:ethyl acetate gradient).
- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidine-H), 7.65 (d, 2H, p-tolyl), 7.25 (d, 2H, p-tolyl), 3.85 (t, 2H, OCH₂), 3.65 (t, 2H, NCH₂), 1.45 (s, 9H, tert-butyl).
- HRMS : [M+H]⁺ calcd. for C₂₄H₃₂N₄O₃: 433.2543; found: 433.2546.
Industrial Scalability Challenges
Cost Drivers
Q & A
Basic Research Questions
Q. How can the synthesis of 2-(2-((5-(tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol be optimized for higher yield and purity?
- Methodology :
- Step 1 : Use reflux conditions in ethanol with stoichiometric control of reactants (e.g., 2-amino-4-methylthiazole derivatives and aldehydes) to initiate cyclization .
- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediates and byproducts .
- Step 3 : Purify the crude product via recrystallization from acetic acid or ethanol to remove unreacted starting materials .
- Step 4 : Optimize solvent polarity (e.g., DMF or THF) to improve reaction kinetics and selectivity, as solvent choice significantly impacts product distribution .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve the 3D molecular configuration, particularly for verifying pyrazolo[1,5-a]pyrimidine ring geometry and substituent orientations .
- NMR spectroscopy : Use H and C NMR to confirm the presence of the tert-butyl group, p-tolyl aromatic protons, and ethoxyethanol sidechain .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to ensure synthetic accuracy .
Q. How can solubility and stability be assessed under experimental conditions?
- Methodology :
- Solubility profiling : Use the shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol) and quantify via HPLC-UV .
- Stability testing : Conduct accelerated degradation studies under acidic/alkaline conditions (pH 1–12) and monitor decomposition via LC-MS .
Advanced Research Questions
Q. How can computational modeling guide reaction design and mechanistic understanding for this compound?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., cyclization steps) .
- Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine reaction datasets to predict optimal catalysts (e.g., KOtBu) and solvent combinations .
- Molecular dynamics simulations : Study solvent effects on conformational stability of the ethoxyethanol sidechain .
Q. How should contradictory data between experimental and computational results be resolved?
- Methodology :
- Error analysis : Compare computational energy barriers with experimental kinetic data to identify discrepancies in solvent or temperature assumptions .
- Sensitivity testing : Vary parameters (e.g., dielectric constant in simulations) to align with observed reaction outcomes .
- Cross-validation : Replicate key experiments (e.g., catalytic efficiency) under controlled conditions to validate computational predictions .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based assays, referencing structural analogs with trifluoromethyl groups known for enhanced binding .
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified tert-butyl or p-tolyl groups to identify critical pharmacophores .
- Molecular docking : Map interactions with target proteins (e.g., ATP-binding pockets) using PyMOL or AutoDock .
Q. How can the compound’s stability under physiological conditions be evaluated for drug development?
- Methodology :
- Plasma stability assays : Incubate with human plasma and quantify degradation products via LC-MS/MS over 24 hours .
- Metabolic profiling : Use liver microsomes to identify cytochrome P450-mediated metabolites and assess first-pass metabolism .
- Forced degradation : Expose to UV light, heat, and oxidizers to characterize photolytic and thermal degradation pathways .
Key Considerations for Experimental Design
- Synthetic reproducibility : Strict control of anhydrous conditions and inert atmospheres is critical due to moisture-sensitive intermediates (e.g., tert-butyl groups) .
- Biological assay design : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines to mitigate off-target effects .
- Data validation : Triangulate structural data from XRD, NMR, and HRMS to avoid misassignment of regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
